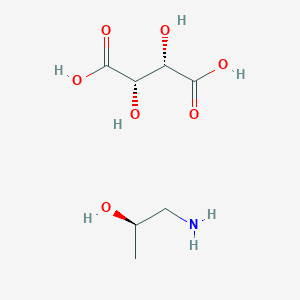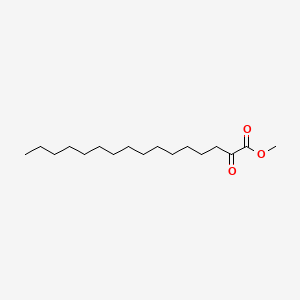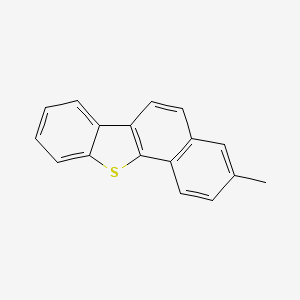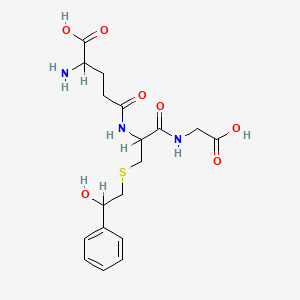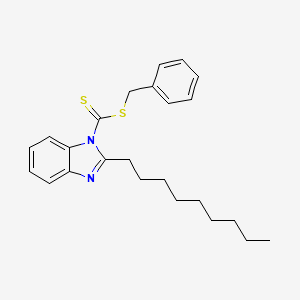![molecular formula C44H28Si B14173742 Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane CAS No. 922501-43-7](/img/structure/B14173742.png)
Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenylethynyl groups attached to a central silicon atom
準備方法
The synthesis of Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane typically involves the Sonogashira cross-coupling reaction. This method uses dibrominated or diiodinated precursors and arylacetylenes under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a copper(I) iodide co-catalyst. The reaction conditions are usually mild, and the product is obtained in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
化学反応の分析
Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
作用機序
The mechanism by which Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane exerts its effects is primarily through its interaction with light. The compound’s phenylethynyl groups allow for strong π-electron conjugation, which enhances its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in luminescence. This property is exploited in various applications, including bioimaging and optoelectronics .
類似化合物との比較
Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane can be compared with other similar compounds, such as:
1,4-Bis(phenylethynyl)benzene: This compound has a simpler structure with only two phenylethynyl groups attached to a benzene ring.
9,10-Bis(phenylethynyl)anthracene: This compound is known for its high photoluminescence efficiency and is used in similar applications, such as optoelectronics and bioimaging.
The uniqueness of this compound lies in its silicon core, which provides additional stability and allows for further functionalization, making it a valuable compound in various scientific fields.
特性
CAS番号 |
922501-43-7 |
|---|---|
分子式 |
C44H28Si |
分子量 |
584.8 g/mol |
IUPAC名 |
bis(2-phenylethynyl)-bis[2-(2-phenylethynyl)phenyl]silane |
InChI |
InChI=1S/C44H28Si/c1-5-17-37(18-6-1)29-31-41-25-13-15-27-43(41)45(35-33-39-21-9-3-10-22-39,36-34-40-23-11-4-12-24-40)44-28-16-14-26-42(44)32-30-38-19-7-2-8-20-38/h1-28H |
InChIキー |
WFXIUZSRZAREGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2[Si](C#CC3=CC=CC=C3)(C#CC4=CC=CC=C4)C5=CC=CC=C5C#CC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


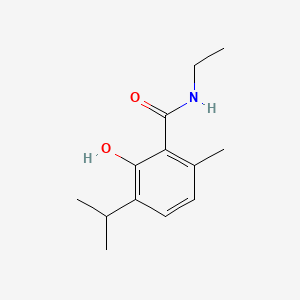
![2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide](/img/structure/B14173666.png)
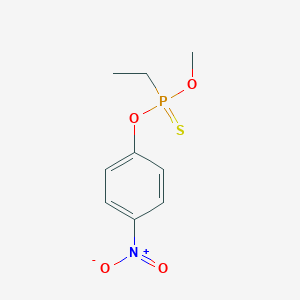
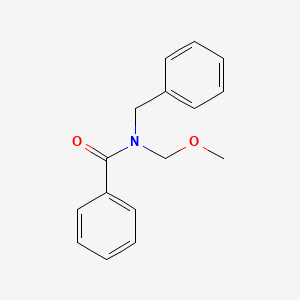
![5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione](/img/structure/B14173680.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B14173688.png)
![1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14173697.png)
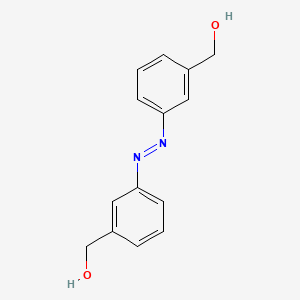
![N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine](/img/structure/B14173721.png)
